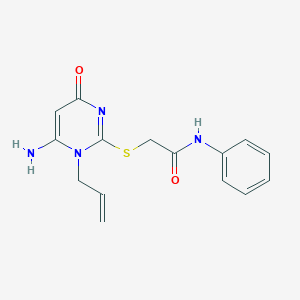
2,4,6-Triphenyl-1-(2-pyridinylmethyl)pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triphenyl-1-(2-pyridinylmethyl)pyridinium, also known as MPP+, is a chemical compound that has been extensively studied due to its potential application in scientific research. MPP+ is a toxic compound that is commonly used to create Parkinson's disease models in animals. In
Mécanisme D'action
2,4,6-Triphenyl-1-(2-pyridinylmethyl)pyridinium+ is taken up by dopaminergic neurons in the brain through the dopamine transporter. Once inside the neuron, this compound+ is oxidized to its toxic metabolite, this compound+ radical, by monoamine oxidase-B (MAO-B). This compound+ radical then causes damage to the mitochondria, leading to the death of the neuron.
Biochemical and Physiological Effects:
This compound+ causes a decrease in dopamine levels in the brain, leading to the symptoms of Parkinson's disease. This compound+ also causes oxidative stress and mitochondrial dysfunction, which are thought to play a role in the pathogenesis of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,6-Triphenyl-1-(2-pyridinylmethyl)pyridinium+ is a well-established model for Parkinson's disease, and its mechanism of action is well understood. This compound+ is also relatively easy to synthesize and can be used in a variety of animal models. However, this compound+ is a toxic compound and must be handled with care. The use of this compound+ in animal models can also be controversial due to ethical concerns.
Orientations Futures
There are several future directions for the use of 2,4,6-Triphenyl-1-(2-pyridinylmethyl)pyridinium+ in scientific research. One direction is the development of new animal models for neurodegenerative diseases using this compound+. Another direction is the development of new therapies for neurodegenerative diseases based on the mechanism of action of this compound+. Finally, the use of this compound+ in the study of mitochondrial dysfunction and oxidative stress could lead to new insights into the pathogenesis of neurodegenerative diseases.
Conclusion:
In conclusion, this compound+ is a toxic compound that has been extensively studied for its potential application in scientific research. This compound+ is commonly used to create Parkinson's disease models in animals and is also used in other neurodegenerative disease models. This compound+ is synthesized by the reaction of N-methyl-4-phenylpyridinium with pyridine-2-carbaldehyde in the presence of a catalyst. This compound+ is taken up by dopaminergic neurons in the brain through the dopamine transporter and causes damage to the mitochondria, leading to the death of the neuron. This compound+ has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
2,4,6-Triphenyl-1-(2-pyridinylmethyl)pyridinium+ is synthesized by the reaction of N-methyl-4-phenylpyridinium (this compound+) with pyridine-2-carbaldehyde in the presence of a catalyst. The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified using column chromatography.
Applications De Recherche Scientifique
2,4,6-Triphenyl-1-(2-pyridinylmethyl)pyridinium+ is commonly used to create Parkinson's disease models in animals. Parkinson's disease is a neurodegenerative disorder that affects the dopaminergic neurons in the brain. This compound+ selectively damages these neurons, leading to the symptoms of Parkinson's disease. This compound+ is also used in other neurodegenerative disease models, such as Alzheimer's disease and Huntington's disease.
Propriétés
Formule moléculaire |
C29H23N2+ |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
2,4,6-triphenyl-1-(pyridin-2-ylmethyl)pyridin-1-ium |
InChI |
InChI=1S/C29H23N2/c1-4-12-23(13-5-1)26-20-28(24-14-6-2-7-15-24)31(22-27-18-10-11-19-30-27)29(21-26)25-16-8-3-9-17-25/h1-21H,22H2/q+1 |
Clé InChI |
OSUIPAIEBGWNJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CC4=CC=CC=N4)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CC4=CC=CC=N4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B280398.png)
![N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280401.png)
![N-(3,5-dibromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280403.png)






![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)

![3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280416.png)
![3-[(4-chlorophenoxy)methyl]-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B280419.png)

